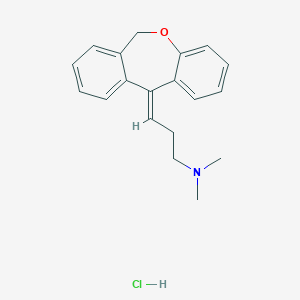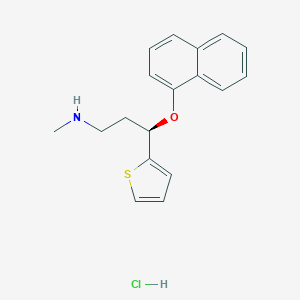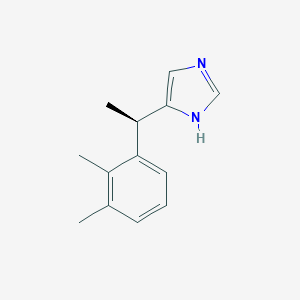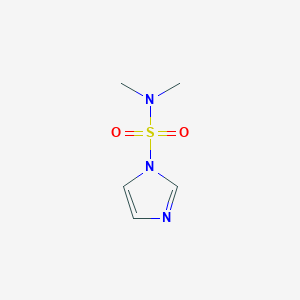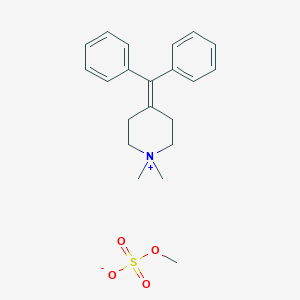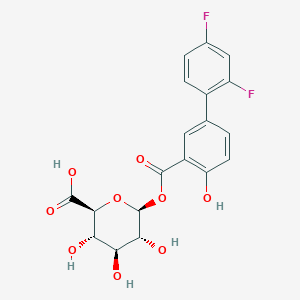
1,3-Propanediol, 2-méthyl-2-phényl-, dicarbamate
Vue d'ensemble
Description
An impurity of Felbamate. Felbamate is an anticonvulsant, acting as an antagonist at the NMDA-associated glycine binding site.
Applications De Recherche Scientifique
Propriétés anticonvulsivantes et traitement de l'épilepsie
Le méthylfélbamate a été largement étudié pour ses effets anticonvulsivants. Il est efficace contre les crises induites chimiquement et électriquement chez les animaux de laboratoire . Les chercheurs ont exploré son potentiel en tant que thérapie adjuvante pour l'épilepsie, en particulier dans les cas où d'autres médicaments antiépileptiques sont insuffisants ou provoquent des effets indésirables.
Synthèse chimioenzymatique des énantiomères
Le méthylfélbamate sert de précurseur à la synthèse d'énantiomères de 2-phényl-3-hydroxypropylcarbamate. Cette méthode chimioenzymatique permet la production de formes énantiomériques spécifiques, ce qui peut être précieux pour le développement de médicaments et les études pharmacologiques .
Élastomères thermoplastiques biodégradables
Dans le domaine de la science des matériaux, les chercheurs ont étudié l'utilisation du méthylfélbamate dans la synthèse d'élastomères thermoplastiques biodégradables. Ces matériaux combinent l'élasticité et la biodégradabilité, ce qui les rend adaptés à diverses applications, notamment les dispositifs médicaux et les emballages durables .
Électrolytes polymères solides pour batteries au lithium métal
Le méthylfélbamate a trouvé une application dans la préparation d'électrolytes polymères solides pour batteries au lithium métal. Ces électrolytes améliorent la sécurité, la stabilité et les performances des batteries. Les propriétés uniques du composé contribuent à améliorer l'efficacité et la longévité des batteries .
Procédé d'oxydation partielle pour la production de méthacrylate de méthyle
Les chercheurs ont exploré l'utilisation du méthylfélbamate dans le procédé d'oxydation partielle pour obtenir du méthacrylate de méthyle. Le méthacrylate de méthyle est un précurseur du verre de polyméthacrylate de méthyle (PMMA), couramment utilisé dans les lentilles optiques, les dispositifs médicaux et d'autres matériaux transparents .
Études de profil de sécurité
Des études oncogéniques chez la souris et le rat ont été menées pour établir un profil de sécurité préclinique du méthylfélbamate. Ces études évaluent les risques potentiels associés à une utilisation à long terme et fournissent des informations précieuses pour les approbations réglementaires .
Mécanisme D'action
Target of Action
It’s known that similar carbamate compounds often interact with the central nervous system, particularly targeting gaba receptors and voltage-gated sodium channels .
Mode of Action
Methylfelbamate, like other carbamates, likely works by enhancing the action of the neurotransmitter GABA, leading to increased inhibition of neuronal firing. This results in a decrease in abnormal electrical activity in the brain, which can help control seizures .
Biochemical Pathways
Carbamates typically affect the gabaergic system, enhancing the inhibitory effects of gaba in the brain and thereby reducing neuronal excitability .
Pharmacokinetics
Similar carbamate compounds are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Methylfelbamate produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions. Smaller doses produce muscular relaxation and sedation .
Analyse Biochimique
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate can have diverse effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
(3-carbamoyloxy-2-methyl-2-phenylpropyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(7-17-10(13)15,8-18-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVWKKQRXCPWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176659 | |
| Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22131-25-5 | |
| Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


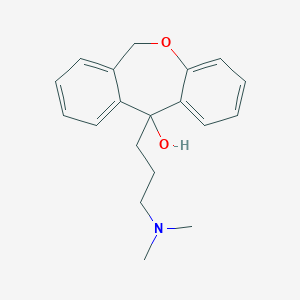
![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)
